molecular formula C9H8ClN3O2 B13654320 Ethyl 5-chloro-1H-benzo[d][1,2,3]triazole-6-carboxylate

Ethyl 5-chloro-1H-benzo[d][1,2,3]triazole-6-carboxylate

Cat. No.: B13654320
M. Wt: 225.63 g/mol
InChI Key: ZITKLABRRHUUDO-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-1H-benzo[d][1,2,3]triazole-6-carboxylate is a heterocyclic compound that belongs to the class of benzo[d][1,2,3]triazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-chloro-1H-benzo[d][1,2,3]triazole-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloro-2-nitrobenzoic acid with hydrazine hydrate to form 5-chloro-2-hydrazinylbenzoic acid. This intermediate is then cyclized with ethyl chloroformate to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-1H-benzo[d][1,2,3]triazole-6-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Reduction Reactions: The nitro group in the precursor can be reduced to an amino group.

    Cyclization Reactions: Formation of the triazole ring through cyclization.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction Reactions: Reducing agents like sodium borohydride or hydrogen gas with a catalyst.

    Cyclization Reactions: Acidic or basic conditions to facilitate ring closure.

Major Products

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

    Reduction Reactions: Amino derivatives of the compound.

    Cyclization Reactions: Formation of the triazole ring structure.

Scientific Research Applications

Ethyl 5-chloro-1H-benzo[d][1,2,3]triazole-6-carboxylate has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: Incorporated into polymers and materials for enhanced properties.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Chemical Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of Ethyl 5-chloro-1H-benzo[d][1,2,3]triazole-6-carboxylate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The chlorine atom and carboxylate group may also play roles in binding to biological targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-chloro-1H-indole-6-carboxylate
  • Ethyl 5-chloro-1H-pyrazole-6-carboxylate
  • Ethyl 5-chloro-1H-imidazole-6-carboxylate

Uniqueness

Ethyl 5-chloro-1H-benzo[d][1,2,3]triazole-6-carboxylate is unique due to its triazole ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H8ClN3O2

Molecular Weight

225.63 g/mol

IUPAC Name

ethyl 6-chloro-2H-benzotriazole-5-carboxylate

InChI

InChI=1S/C9H8ClN3O2/c1-2-15-9(14)5-3-7-8(4-6(5)10)12-13-11-7/h3-4H,2H2,1H3,(H,11,12,13)

InChI Key

ZITKLABRRHUUDO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=NNN=C2C=C1Cl

Origin of Product

United States

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